molecular formula C6H10BrN3S B1400042 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine CAS No. 1340124-15-3

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1400042
CAS No.: 1340124-15-3
M. Wt: 236.14 g/mol
InChI Key: FGYQDBJISVECEF-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H10BrN3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiadiazoles .

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In cancer cells, it can disrupt DNA replication, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the diethylamine group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQDBJISVECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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